An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8)
An In-depth Technical Guide to 1-(2-Aminopyrimidin-4-yl)ethanone (CAS 106157-82-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-(2-Aminopyrimidin-4-yl)ethanone, also known as 4-acetyl-2-aminopyrimidine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Properties and Data
1-(2-Aminopyrimidin-4-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and an acetyl group. Its chemical structure makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Aminopyrimidin-4-yl)ethanone is presented in the table below. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.
| Property | Value | Source |
| CAS Number | 106157-82-8 | - |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 148-149 °C | [2] |
| Boiling Point (Predicted) | 351.3 ± 34.0 °C | [2] |
| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.70 ± 0.10 | [2] |
| XLogP3 | -0.1 | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| Flash Point | 166.288 °C | [1] |
| Refractive Index | 1.584 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone is not extensively documented in publicly available literature, general synthetic strategies for aminopyrimidine derivatives can be adapted. One common approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine.
A plausible synthetic route is outlined below. It is important to note that this represents a generalized pathway, and optimization of reaction conditions would be necessary.
Caption: Generalized synthetic pathway for 2-aminopyrimidines.
A more specific, though still general, procedure for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a suitable precursor with guanidine hydrochloride in the presence of a base like sodium methoxide in a solvent such as isopropanol, followed by heating under reflux.[3]
Potential Biological Activity and Therapeutic Relevance
The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of 2-aminopyrimidine have demonstrated a wide range of therapeutic activities, most notably as kinase inhibitors.
While direct biological data for 1-(2-Aminopyrimidin-4-yl)ethanone is limited, its structural similarity to known bioactive molecules suggests it could serve as a key intermediate in the synthesis of compounds targeting various signaling pathways.
Kinase Inhibition
Many kinase inhibitors feature a 2-aminopyrimidine core, which often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of their inhibitory activity. The structural motifs present in 1-(2-Aminopyrimidin-4-yl)ethanone make it an attractive starting point for the development of novel kinase inhibitors. The amino group can act as a hydrogen bond donor, while the pyrimidine ring can serve as the core scaffold. The acetyl group provides a reactive handle for further chemical modifications to enhance potency and selectivity.
The diagram below illustrates the general mechanism of action for many kinase inhibitors, a potential role for derivatives of the title compound.
Caption: Competitive ATP binding mechanism of kinase inhibitors.
Other Potential Activities
Derivatives of 2-aminopyrimidine have also been investigated for a variety of other biological activities, including:
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Antimicrobial Properties: Some compounds with this core structure have shown potential in inhibiting bacterial growth.[4]
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Anticancer Activity: Beyond kinase inhibition, certain pyrimidine derivatives have been explored for their effects on cancer cell lines through various mechanisms.[4]
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β-Glucuronidase Inhibition: A study on a series of 2-aminopyrimidine derivatives revealed their potential as inhibitors of β-glucuronidase, an enzyme implicated in certain pathological conditions.[5]
Safety and Handling
1-(2-Aminopyrimidin-4-yl)ethanone should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is intended for industrial and scientific research use.[6]
Conclusion
1-(2-Aminopyrimidin-4-yl)ethanone is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties are well-defined, and while specific synthesis and biological data are not abundant in the public domain, the broader literature on 2-aminopyrimidine derivatives strongly suggests its utility in the development of novel therapeutics, particularly kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. 106157-82-8 CAS MSDS (Ethanone,1-(2-amino-4-pyrimidinyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy 1-(6-Methylpyrimidin-4-yl)ethan-1-amine [smolecule.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106157-82-8 Name: [xixisys.com]





